3-(4-Ethoxyphenyl)tetrahydro-1H,7H-pyrazolo(1,2-a)(1,2,5)triazepine-1,5(2H)-dione
CAS No.: 86144-46-9
Cat. No.: VC17167160
Molecular Formula: C15H19N3O3
Molecular Weight: 289.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 86144-46-9 |
|---|---|
| Molecular Formula | C15H19N3O3 |
| Molecular Weight | 289.33 g/mol |
| IUPAC Name | 3-(4-ethoxyphenyl)-4,7,8,9-tetrahydro-2H-pyrazolo[1,2-a][1,2,5]triazepine-1,5-dione |
| Standard InChI | InChI=1S/C15H19N3O3/c1-2-21-13-6-4-12(5-7-13)16-10-14(19)17-8-3-9-18(17)15(20)11-16/h4-7H,2-3,8-11H2,1H3 |
| Standard InChI Key | OQNUWLCNRPTUJD-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)N2CC(=O)N3CCCN3C(=O)C2 |
Introduction
Chemical Identity and Structural Elucidation
Molecular Composition and Nomenclature
The compound’s molecular formula is C₁₅H₁₉N₃O₃, with a molecular weight of 289.33 g/mol . Its IUPAC name, 3-(4-ethoxyphenyl)-4,7,8,9-tetrahydro-2H-pyrazolo[1,2-a] triazepine-1,5-dione, reflects its polycyclic architecture:
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A pyrazolo[1,2-a]triazepine fused ring system.
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Two ketone groups at positions 1 and 5.
The canonical SMILES notation, CCOC1=CC=C(C=C1)N2CC(=O)N3CCCN3C(=O)C2, and InChIKey (OQNUWLCNRPTUJD-UHFFFAOYSA-N) provide unambiguous representations for database searches .
Crystallographic and Stereochemical Features
While X-ray crystallography data remain unavailable, computational models suggest a rigid bicyclic framework with moderate planarity in the pyrazolo-triazepine core. The ethoxyphenyl group introduces steric bulk, potentially influencing π-π stacking interactions in biological systems .
Synthetic Methodologies
Retrosynthetic Analysis
The compound’s synthesis likely involves:
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Formation of the pyrazolo-triazepine core via cyclization of a linear precursor containing amine and carbonyl functionalities.
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Introduction of the 4-ethoxyphenyl group through nucleophilic substitution or cross-coupling reactions .
Reported Synthetic Routes
Limited details exist in public literature, but analogous heterocyclic systems suggest plausible pathways:
Cyclocondensation Strategy
Reaction of 4-ethoxyphenylhydrazine with a diketone precursor (e.g., 2,5-dioxo-hexahydro-1H-triazepine) under acidic or basic conditions could yield the fused ring system .
Ring-Closing Metathesis (RCM)
Transition-metal-catalyzed RCM of diene precursors may construct the triazepine ring, followed by oxidation to install the dione moieties .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 289.33 g/mol |
| Solubility | Likely low in water; soluble in DMSO |
| logP (Predicted) | ~2.1 (moderate lipophilicity) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
Thermal Stability: The compound’s melting point and decomposition temperature remain uncharacterized. Differential scanning calorimetry (DSC) studies are warranted.
Research Gaps and Future Directions
Priority Investigations
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Synthetic Optimization: Develop scalable routes with >70% yield.
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ADMET Profiling: Assess permeability, metabolic stability, and toxicity in vitro.
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Target Identification: Use computational docking against protein databases (e.g., PDB).
Analytical Characterization
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Spectral Data: Acquire ¹H/¹³C NMR, IR, and HRMS spectra for structural validation.
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Crystallography: Resolve 3D conformation to guide structure-activity studies.
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